4-(Pyrrolidin-1-yl)but-2-enoic acid

Overview

Description

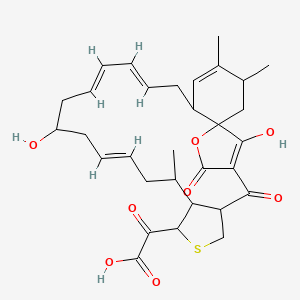

“4-(Pyrrolidin-1-yl)but-2-enoic acid” is a chemical compound with the IUPAC name (E)-4-(pyrrolidin-1-yl)but-2-enoic acid hydrochloride . It has a molecular weight of 191.66 .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “4-(Pyrrolidin-1-yl)but-2-enoic acid”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, the synthetic route to obtain certain pyrrolidine derivatives starts with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield a compound that can be further reacted to yield the desired product .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-yl)but-2-enoic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving “4-(Pyrrolidin-1-yl)but-2-enoic acid” and similar compounds often involve the use of heterocyclic scaffolds, many of which contain nitrogen . These reactions are not random, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis

“4-(Pyrrolidin-1-yl)but-2-enoic acid” is a powder at room temperature . It has a molecular weight of 191.66 .Scientific Research Applications

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .

- Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds, has been used in the synthesis of various alkaloids .

- Pyrrolidine derivatives are versatile lead compounds for designing powerful bioactive agents .

- Pyrrolone and pyrrolidinone moieties are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

- Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial .

Medicinal Chemistry

Synthesis of Alkaloids

Drug Discovery

Antimicrobial Activity

Anticancer Activity

Antidepressant Activity

Safety And Hazards

The safety information for “4-(Pyrrolidin-1-yl)but-2-enoic acid” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

The future directions for “4-(Pyrrolidin-1-yl)but-2-enoic acid” and similar compounds lie in the field of drug discovery. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new molecules often starts by studying the binding conformation of existing compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

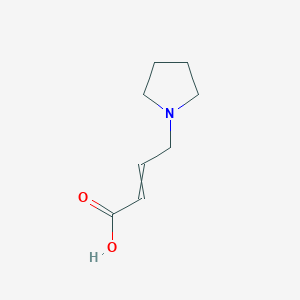

4-pyrrolidin-1-ylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h3-4H,1-2,5-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFIUBOAHQZQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699417 | |

| Record name | 4-(Pyrrolidin-1-yl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)but-2-enoic acid | |

CAS RN |

848133-09-5 | |

| Record name | 4-(Pyrrolidin-1-yl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)

![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)